3-(3,3-Dimethylureido)-chromone
Description
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1,1-dimethyl-3-(4-oxochromen-3-yl)urea |
InChI |
InChI=1S/C12H12N2O3/c1-14(2)12(16)13-9-7-17-10-6-4-3-5-8(10)11(9)15/h3-7H,1-2H3,(H,13,16) |
InChI Key |
OKFQKJSPYZPBLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Physicochemical Properties
Electronic Effects :
- The dimethylureido group is electron-withdrawing due to the urea carbonyl, altering chromone’s aromatic π-system. This contrasts with 3-formylchromones, where the formyl group strongly withdraws electrons, enhancing reactivity toward nucleophiles .
- NBO analysis of 3-methyl-2-trifluoromethyl chromone () shows that electron-withdrawing substituents reduce electron density at the pyrone oxygen, affecting redox properties. Similar effects are expected for 3-(3,3-Dimethylureido)-chromone.
Solubility and Lipophilicity :
- Urea derivatives often exhibit higher water solubility than alkyl or aryl substituents due to hydrogen-bonding capacity. This contrasts with 3-styrylchromones, which are highly lipophilic .
Preparation Methods
Synthesis of the Chromone Scaffold
The chromone backbone is typically synthesized via cyclization of o-hydroxypropiophenone derivatives. A classical approach, as detailed in, involves the condensation of o-hydroxypropiophenone with methyl formate in the presence of sodium methylate and dimethylformamide (DMF). This exothermic reaction proceeds at ambient temperatures, yielding 3-methyl chromone with approximately 90% efficiency. While this method targets 3-methyl substitution, it establishes a foundational protocol for chromone core synthesis.
Ureido Functionalization Strategies
Phosgene-Mediated Isocyanate Formation
The most direct method for synthesizing 3-(3,3-Dimethylureido)-chromone is described in. This two-step process begins with the conversion of 3-aminochromone to an isocyanate intermediate, followed by reaction with dimethylamine:
Step 1: Isocyanate Intermediate Synthesis
3-Aminochromone is treated with phosgene (COCl₂) in an inert solvent such as toluene at 50–120°C. Phosgene acts as a carbonylating agent, converting the amine to an isocyanate. This step requires careful temperature control to avoid side reactions.
Step 2: Ureido Formation
The isocyanate intermediate reacts with dimethylamine, yielding the target this compound. The reaction is typically conducted at room temperature, with filtration and recrystallization (e.g., using ethanol/water mixtures) providing the purified product.
Key Data:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar reagents, 3-aminochromone could react with dimethylcarbamoyl chloride to form the ureido bond. This method avoids phosgene but may require stringent anhydrous conditions.
Domino Reactions with Urea Derivatives
As explored in, chromones undergo domino reactions with activated carbonyl compounds. Hypothetically, reacting 3-aminochromone with a urea derivative (e.g., 1,1-dimethylurea) under acidic or basic conditions could induce cyclization, though this remains speculative without experimental validation.
Mechanistic Insights and Optimization
Role of Solvent and Base
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF () enhance nucleophilicity in condensation reactions, while toluene () provides inert environments for phosgene-mediated steps. Bases such as sodium methylate () or diisopropylethylamine () facilitate deprotonation and intermediate stabilization.
Comparative Analysis of Methods
Q & A
Q. What are the recommended synthetic routes for 3-(3,3-Dimethylureido)-chromone?
The synthesis of this compound derivatives can leverage transition-metal-catalyzed strategies, such as cobalt(III)-directed olefination. For example, weakly coordinating arylurea groups enable regioselective mono-olefination under mild conditions, as demonstrated in the synthesis of ethyl-(E)-3-(4-(3,3-dimethylureido)-[1,1'-biphenyl]-3-yl)acrylate . Key steps include optimizing reaction temperature (e.g., 60–80°C) and using silver additives to enhance yields.
Q. How should researchers characterize the structural and electronic properties of this compound?
Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) for proton and carbon environments, and X-ray crystallography. For instance, crystal packing analysis reveals intramolecular hydrogen bonding and coplanarity of chromone rings, critical for stability and reactivity . Electronic properties can be assessed via quantum chemical calculations (e.g., density functional theory) to map charge distribution and dipole moments.
Q. What analytical techniques are essential to confirm purity and regioselectivity in synthesized derivatives?
High-performance liquid chromatography (HPLC) paired with UV detection ensures purity, while regioselectivity is validated using 2D-NMR (e.g., NOESY, HMBC) to resolve positional isomerism. Solvent-dependent stereoselectivity, as seen in chromone reactions with aminobenzothiazoles, highlights the importance of polarity and hydrogen-bonding solvents (e.g., ethanol vs. DMF) .
Q. What structural features of this compound influence its biological activity?
The chromone core’s planarity and electron-rich π-system enable interactions with biological targets, while the 3,3-dimethylureido group enhances lipophilicity and hydrogen-bonding capacity. Halogen substitutions (e.g., Cl, F) at specific positions can further modulate bioactivity, as shown in anti-inflammatory and antitumor chromone derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved antitumor specificity?
SAR analysis should focus on substituent effects at positions 2, 3, and 7 of the chromone scaffold. For example, introducing methoxy or phenylethenyl groups enhances tumor selectivity (TS) by altering molecular flexibility and lipophilicity . Quantitative SAR (QSAR) models incorporating descriptors like polar surface area and molecular density can predict cytotoxicity trends .
Q. What experimental strategies resolve contradictions in QSAR models for chromone derivatives?
Multi-parametric QSAR analysis, integrating quantum chemical (e.g., HOMO-LUMO gaps), topological (e.g., Wiener index), and physicochemical descriptors (e.g., logP), improves model robustness. Discrepancies in tumor specificity may arise from cell-line variability, necessitating cross-validation using multiple carcinoma models (e.g., oral squamous cell vs. hepatocellular carcinoma) .
Q. How does the 3,3-dimethylureido group influence reaction mechanisms in chromone transformations?
The dimethylureido moiety acts as an electron-withdrawing group, directing electrophilic substitution to specific chromone positions. In reactions with bisnucleophiles (e.g., methylhydrazine), it facilitates pyrone ring-opening and heterocyclization, yielding diazoles or chromanone derivatives . Kinetic studies under varying pH and solvent conditions can elucidate its role in regioselectivity.
Q. What methodologies evaluate the tumor-specific cytotoxicity of this compound derivatives?
Use the MTT assay to determine 50% cytotoxic concentration (CC₅₀) against tumor and normal cell lines. Tumor specificity (TS) is calculated as the ratio of CC₅₀(normal) to CC₅₀(tumor), while potency-selectivity expression (PSE) incorporates both TS and absolute cytotoxicity. Apoptosis induction is confirmed via caspase-3 activation and morphological analysis .
Q. How can computational docking predict target interactions for this compound in neurodegenerative disease research?
Molecular docking against targets like monoamine oxidase (MAO) or retinoic acid receptors (RAR) identifies binding poses and affinity. For MAO inhibition, prioritize compounds with planar chromone rings and hydrogen-bond donors at position 3, as validated by in vitro enzyme assays .
Q. What strategies optimize regioselective synthesis of this compound derivatives?
Regioselectivity is controlled by solvent polarity (e.g., ethanol promotes keto-enol tautomerism) and catalysts (e.g., Co(III) with directing groups). For example, piperazine catalyzes chromanone ring closure in bisnucleophile reactions, avoiding byproducts . Reaction progress monitoring via TLC or in-situ IR ensures intermediate stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
